N,N'-bis(2,5-dichlorophenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide
Description
N3,N5-BIS(2,5-DICHLOROPHENYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives
Properties
Molecular Formula |
C18H12Cl4N4O2 |
|---|---|
Molecular Weight |
458.1 g/mol |
IUPAC Name |
3-N,5-N-bis(2,5-dichlorophenyl)-1-methylpyrazole-3,5-dicarboxamide |
InChI |
InChI=1S/C18H12Cl4N4O2/c1-26-16(18(28)24-14-7-10(20)3-5-12(14)22)8-15(25-26)17(27)23-13-6-9(19)2-4-11(13)21/h2-8H,1H3,(H,23,27)(H,24,28) |
InChI Key |
JBDFJTJCVPCEJI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)NC2=C(C=CC(=C2)Cl)Cl)C(=O)NC3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3,N5-BIS(2,5-DICHLOROPHENYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE typically involves the reaction of 2,5-dichlorophenylhydrazine with a suitable diketone to form the pyrazole ring. This intermediate is then reacted with methyl isocyanate to introduce the methyl group and the carboxamide functionalities. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as acids or bases to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N3,N5-BIS(2,5-DICHLOROPHENYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce primary or secondary amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer or inflammation.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N3,N5-BIS(2,5-DICHLOROPHENYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N3,N5-BIS(2,5-DICHLOROPHENYL)-1H-PYRAZOLE-3,5-DICARBOXAMIDE: Lacks the methyl group.
N3,N5-BIS(2,5-DICHLOROPHENYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXYLIC ACID: Contains carboxylic acid groups instead of carboxamide.
Uniqueness
N3,N5-BIS(2,5-DICHLOROPHENYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
